2,4,6-Trimethyl-4-heptanol

Overview

Description

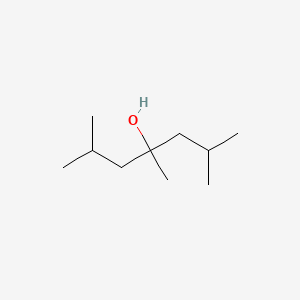

2,4,6-Trimethyl-4-heptanol, also known as Diisobutyl methyl carbinol , is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .

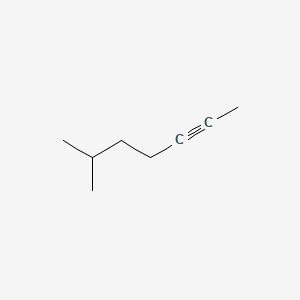

Molecular Structure Analysis

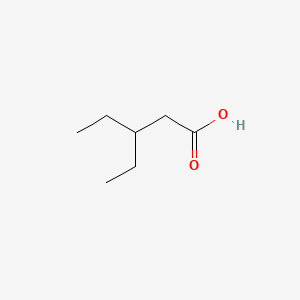

The molecular structure of 2,4,6-Trimethyl-4-heptanol consists of a heptanol backbone with three methyl groups attached at the 2nd, 4th, and 6th carbon atoms . The presence of these methyl groups makes the molecule more bulky and can influence its reactivity and physical properties.Physical And Chemical Properties Analysis

2,4,6-Trimethyl-4-heptanol has a molecular weight of 158.2811 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications

Phase Equilibria in Supercritical Fluids

- Study Focus : Investigation of the phase equilibria of C8 alcohols, including variants similar to 2,4,6-Trimethyl-4-heptanol, in supercritical carbon dioxide. This research highlights the effects of molecular shape and hydroxyl group polarity on solubility and phase behavior.

- Relevance : Understanding these properties is crucial for applications in supercritical fluid extraction and chromatography, which are widely used in pharmaceutical and environmental analysis.

- Source : (Schwarz, Fourie, & Knoetze, 2009).

High-Pressure Effects on Molecular Behavior

- Study Focus : Analysis of the behavior of 4-methyl-3-heptanol under high pressure. This research provides insights into the formation of hydrogen-bonded supramolecular structures.

- Relevance : Such studies are critical in understanding the behavior of molecules like 2,4,6-Trimethyl-4-heptanol under various environmental conditions, which is important for material science and engineering applications.

- Source : (Pawlus et al., 2013).

Density and Viscosity of Alcoholic Mixtures

- Study Focus : Experimental data on the density and viscosity of mixtures involving compounds similar to 2,4,6-Trimethyl-4-heptanol.

- Relevance : This information is vital for the design and optimization of industrial processes, such as the production of biodiesel, where alcohol mixtures play a crucial role.

- Source : (Xiaopo Wang, Xiaojie Wang, & Song, 2015).

Oxidation and Radical Formation

- Study Focus : EPR spectroscopy used to study radical intermediates from the oxidation of compounds structurally related to 2,4,6-Trimethyl-4-heptanol.

- Relevance : Important for understanding oxidative stability and radical chemistry in organic molecules, which is crucial in fields like polymer chemistry and antioxidant research.

- Source : (Gunstone et al., 1991).

Fragrance Material Research

- Study Focus : Toxicologic and dermatologic review of compounds structurally related to 2,4,6-Trimethyl-4-heptanol, used as fragrance ingredients.

- Relevance : Essential for ensuring the safety and efficacy of fragrance compounds in consumer products.

- Source : (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Safety and Hazards

According to the safety data sheet, 2,4,6-Trimethyl-4-heptanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name |

2,4,6-trimethylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-8(2)6-10(5,11)7-9(3)4/h8-9,11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVYJSJPLCSACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209688 | |

| Record name | 4-Heptanol, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl-4-heptanol | |

CAS RN |

60836-07-9 | |

| Record name | 4-Heptanol, 2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060836079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanol, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.